molecular formula C7H10O3 B098551 2-Oxocyclohexanecarboxylic acid CAS No. 18709-01-8

2-Oxocyclohexanecarboxylic acid

Cat. No. B098551
M. Wt: 142.15 g/mol
InChI Key: POROIMOHDIEBBO-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

To ethyl 2-oxocyclohexanecarboxylate (2.0 g, 0.01 mmol), 5N NaOH (0.56 g, 0.014 mmol) dissolved in water (3.0 mL) was added at room temperature and stirred for 16 h. The reaction mixture was cooled to 0° C., conc. HCl (1.2 mL) was added and stirred for 45 min. to give 2-oxocyclohexanecarboxylic acid. In another setup, 2,3-dichloroaniline (1.8 g, 11.0 mmol), dissolved in H2O (10 mL) was cooled to 0° C., conc. HCl (6 mL) was added slowly and stirred for 20 min. NaNO2 (0.77 g, 11.0 mmol) in water (5.0 mL) was added and stirred at 0° C. for 30 min., filtered, the filtrate was cooled to 0° C. and 2-oxocyclohexanecarboxylic acid (prepared above) (1.6 g, 11.6 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred for 30 min. during which time a yellow solid was precipitated. The solid was filtered and air dried to give the title compound as a yellow solid (1.7 g, 56%). 1H NMR (200 MHz, CDCl3, δ in ppm) 13.87 (bs, 1H), 7.65 (dd, J=8.4, 1.8 Hz, 1H), 7.26-7.04 (m, 2H), 2.77-2.71 (m, 2H), 2.61-2.54 (m, 2H), 1.91-1.85 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([O:10]CC)=[O:9].[OH-].[Na+].Cl>O>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1C(CCCC1)C(=O)OCC
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
stirred for 45 min.
Duration
45 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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